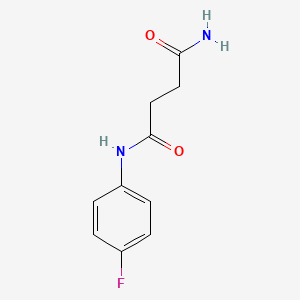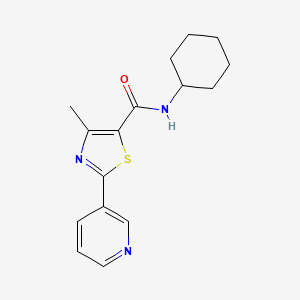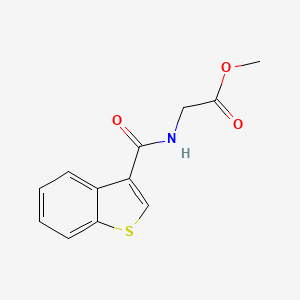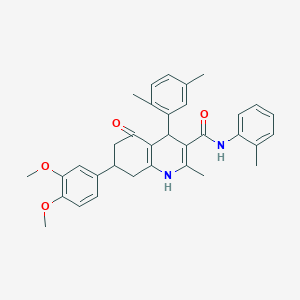
N-(4-fluorophenyl)succinamide
Vue d'ensemble
Description
N-(4-fluorophenyl)succinamide, also known as 4F-phenylsuc-cinimide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of succinimide and contains a fluorophenyl group attached to its structure. The unique properties of N-(4-fluorophenyl)succinamide make it an attractive candidate for use in a wide range of scientific studies.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)succinamide is related to its ability to bind to the NMDA receptor. This receptor plays a critical role in the regulation of synaptic plasticity and learning and memory processes. By selectively binding to this receptor, N-(4-fluorophenyl)succinamide can modulate its activity and alter the function of the synapse.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-fluorophenyl)succinamide are related to its interaction with the NMDA receptor. Studies have shown that this compound can increase the activity of the NMDA receptor and enhance synaptic plasticity. Additionally, N-(4-fluorophenyl)succinamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(4-fluorophenyl)succinamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of this receptor on synaptic plasticity and learning and memory processes. However, one limitation of this compound is its potential toxicity. Researchers must use caution when working with N-(4-fluorophenyl)succinamide to avoid any adverse effects.
Orientations Futures
There are several future directions for research involving N-(4-fluorophenyl)succinamide. One area of interest is the development of new drugs that target the NMDA receptor. Researchers are exploring the potential of N-(4-fluorophenyl)succinamide as a starting point for the development of new drugs that can modulate the activity of this receptor. Additionally, there is interest in studying the effects of N-(4-fluorophenyl)succinamide on other neurotransmitter systems and their potential role in the treatment of neurological disorders.
Conclusion:
In conclusion, N-(4-fluorophenyl)succinamide is a chemical compound that has significant potential for use in scientific research. Its unique properties make it an attractive candidate for studying the role of the NMDA receptor in the brain and its potential applications in the treatment of neurological disorders. While there are limitations to its use, the future directions for research involving N-(4-fluorophenyl)succinamide are promising and may lead to new discoveries in the field of neuroscience.
Applications De Recherche Scientifique
N-(4-fluorophenyl)succinamide has been used in several scientific studies due to its unique properties. One of the primary applications of this compound is in the field of neuroscience. Researchers have used N-(4-fluorophenyl)succinamide to study the role of glutamate receptors in the brain. This compound has been shown to selectively bind to a specific type of glutamate receptor, known as the NMDA receptor, and modulate its activity.
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-7-1-3-8(4-2-7)13-10(15)6-5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOPVMKIHPKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-fluorophenyl)butanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4734493.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4734497.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4734499.png)
![2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B4734500.png)
![N-[2-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B4734512.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4734520.png)
![2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one](/img/structure/B4734540.png)
![2-(1-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4734546.png)

![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)

![3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)